Product packaging for Chlorodifluoroborane(Cat. No.:CAS No. 14720-30-0)

Chlorodifluoroborane

Cat. No.: B13741307
CAS No.: 14720-30-0
M. Wt: 84.26 g/mol
InChI Key: ARGRMFKYCQHOAU-UHFFFAOYSA-N
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Description

Chlorodifluoroborane is a useful research compound. Its molecular formula is BClF2 and its molecular weight is 84.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula BClF2 B13741307 Chlorodifluoroborane CAS No. 14720-30-0

Properties

CAS No.

14720-30-0

Molecular Formula

BClF2

Molecular Weight

84.26 g/mol

IUPAC Name

chloro(difluoro)borane

InChI

InChI=1S/BClF2/c2-1(3)4

InChI Key

ARGRMFKYCQHOAU-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)Cl

Origin of Product

United States

Contextualizing Chlorodifluoroborane Within Contemporary Boron Chemistry Research

Historical Trajectories of Research in Boron-Halogen Chemistry

The journey into boron-halogen chemistry is a compelling narrative of scientific discovery. The use of the boron compound borax (B76245) can be traced back to ancient Egypt, where it was utilized as a metallurgical flux. slideshare.net However, the isolation of elemental boron did not occur until 1808, when it was independently achieved by Sir Humphry Davy in London, and by Joseph-Louis Gay-Lussac and Louis-Jacques Thénard in Paris. researchgate.netdoi.orgrsc.org

The synthesis of boron trihalides marked a pivotal moment in the exploration of boron's reactivity. Boron was found to react with halogens to produce the corresponding trihalides (BX3). doi.orguoguelph.ca Boron trichloride (B1173362) (BCl3), for instance, is produced industrially by the chlorination of boron oxide and carbon at high temperatures. uoguelph.ca The development of synthetic routes to mixed boron trihalides, such as Chlorodifluoroborane, further expanded the chemical space of these compounds. These mixed halides can be formed through halogen exchange reactions, a process that has been the subject of considerable study. rsc.org

The early 20th century witnessed another leap forward with Alfred Stock's pioneering work on boron hydrides, or boranes. doi.org His research laid the groundwork for understanding the unique bonding in these electron-deficient molecules, a concept later refined by William N. Lipscomb, who was awarded the Nobel Prize in Chemistry in 1976 for his work on the structure of boranes. doi.org This deeper understanding of boron's bonding characteristics was crucial for comprehending the properties and reactivity of halogenated boranes.

Interdisciplinary Significance of Halogenated Boranes in Chemical Science

Halogenated boranes, including this compound, have garnered significant attention due to their versatile applications across various scientific disciplines. A key feature of these compounds is their strong Lewis acidity, stemming from the electron-deficient nature of the boron center. This property makes them powerful catalysts in a wide array of organic reactions. nist.govmdpi.comwikipedia.org

In the realm of catalysis , halogenated boranes are employed to accelerate reactions such as the Diels-Alder reaction, Friedel-Crafts alkylations and acylations, and various polymerization processes. wikipedia.orgnih.gov The catalytic activity can be finely tuned by altering the halogen substituents on the boron atom, which influences the Lewis acidity. nist.gov For example, the Lewis acidity of boron trihalides follows the order BI3 > BBr3 > BCl3 > BF3, a trend opposite to what would be expected based on electronegativity alone, and is explained by the degree of π-bonding between the halogen and boron atoms. numberanalytics.com This tunability allows for the rational design of catalysts for specific transformations.

The significance of halogenated boranes extends into materials science . They are used as precursors in the chemical vapor deposition (CVD) of boron-containing materials, such as boron filaments. nih.gov Furthermore, halogenated borane (B79455) derivatives, particularly perhalogenated borane clusters, are being explored for applications in organic electronics and as components of ionic liquids and solid-state ion conductors. thno.orgscribd.com The unique electronic properties and stability of these compounds make them promising candidates for the development of advanced materials.

Overview of Key Academic Research Themes Pertaining to this compound

Research on this compound (BClF2) is emblematic of the broader interest in mixed-halogenated boranes. Key academic themes focus on its synthesis, structure, spectroscopic properties, and reactivity, particularly as a Lewis acid.

Synthesis and Reactivity: this compound is a colorless, highly reactive gas. ontosight.ai Its synthesis can be achieved through redistribution reactions of other boron halides. rsc.org As a Lewis acid, it is used as a reagent and catalyst in organic synthesis. ontosight.ai For example, it has been mentioned in the context of catalysts for cationic polymerization. google.com Its reactivity is characterized by the presence of two different halogen atoms, which can influence its interaction with Lewis bases and its role in chemical transformations.

Spectroscopic and Structural Characterization: The molecular structure and properties of this compound have been investigated using various spectroscopic and computational techniques. Microwave spectroscopy has been a crucial tool for determining the precise bond lengths and angles of small molecules in the gas phase. scribd.comuomustansiriyah.edu.iq The NIST Chemistry WebBook provides curated data on this compound, including its molecular weight of 84.261 g/mol . nist.govnist.gov

Detailed research findings from experimental and computational studies have provided valuable insights into the nature of this compound. For instance, experimental measurements of its ionization energy have been reported, offering a quantitative measure of its electronic structure.

Ionization Energy (eV)MethodReference
13 ± 1EISrivastava and Farber, 1971
13.06 ± 0.11EILappert, Litzow, et al., 1968
12.4 ± 0.1EILappert, Pedley, et al., 1966

Data sourced from the NIST WebBook. dtic.mil EI refers to Electron Ionization.

Computational Studies: Computational chemistry provides a powerful lens for understanding the structure and bonding of molecules like this compound. scribd.com Theoretical calculations can predict molecular geometries, vibrational frequencies, and electronic properties, complementing experimental data. The Computational Chemistry Comparison and Benchmark DataBase, for example, provides computed bond lengths for this compound.

BondComputed Bond Length (Å)Computational Method
B-Cl1.730HF/6-31G
B-F1.321HF/6-31G

Data sourced from the NIST Computational Chemistry Comparison and Benchmark DataBase. nist.gov HF/6-31G refers to the Hartree-Fock level of theory with the 6-31G* basis set.*

These research themes collectively contribute to a deeper understanding of this compound's fundamental properties and its potential applications in the broader context of boron chemistry.

Advanced Methodologies for the Synthesis of Chlorodifluoroborane

Investigation of Novel Precursors and Synthetic Pathways to BClF₂

The primary and most well-established route to chlorodifluoroborane is through the redistribution or halogen exchange reactions involving boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃). wikipedia.org This equilibrium-driven process can be represented by the following reactions:

2BCl₃ + BF₃ ⇌ 3BCl₂F BCl₃ + 2BF₃ ⇌ 3BClF₂

These reactions typically require elevated temperatures to proceed at a reasonable rate and result in a mixture of all four boron trihalides (BCl₃, BCl₂F, BClF₂, and BF₃). The separation of the desired BClF₂ from this mixture can be challenging due to the close boiling points of the components.

Alternative fluorinating agents have been explored to achieve more selective synthesis of this compound. One such approach involves the reaction of boron trichloride with antimony trifluoride (SbF₃). This reaction offers a potential pathway to BClF₂ with a different product distribution compared to the BCl₃/BF₃ redistribution.

Research into more novel precursors is ongoing, with a focus on organoboron or silyl-protected boron compounds that could undergo controlled halogen exchange under milder conditions. The goal is to develop synthetic routes that offer greater kinetic or thermodynamic control over the product distribution, thereby simplifying purification and increasing the yield of BClF₂.

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound through halogen exchange reactions is believed to proceed through a bridged dimeric transition state or intermediate. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of these reactions.

Table 1: Calculated Thermodynamic Data for Boron Trihalide Redistribution Reactions

ReactionΔH° (kJ/mol)ΔG° (kJ/mol)
BCl₃ + BF₃ ⇌ BCl₂F + BClF₂~0~0
2BCl₂F ⇌ BCl₃ + BClF₂Small, positiveSmall, positive
2BClF₂ ⇌ BCl₂F + BF₃Small, positiveSmall, positive

Note: The values presented are indicative and can vary based on the level of theory and computational methodology employed. The near-zero enthalpy and Gibbs free energy changes for the primary redistribution reaction underscore the equilibrium nature of the process.

Spectroscopic techniques, such as matrix isolation infrared spectroscopy, have been employed to study the transient species and intermediates formed during these reactions. fu-berlin.de By trapping the reaction mixture in an inert gas matrix at cryogenic temperatures, highly reactive intermediates can be stabilized and characterized, providing valuable experimental evidence to support the proposed mechanisms.

Optimization of Reaction Conditions for Enhanced Purity and Yield in BClF₂ Production

Achieving high purity and yield of this compound is a significant challenge due to the equilibrium nature of its synthesis and the difficulty in separating it from other mixed boron halides. The optimization of reaction conditions is therefore a critical area of research.

Temperature and Pressure: The redistribution reaction between BCl₃ and BF₃ is typically carried out at elevated temperatures (e.g., >100 °C) to ensure a reasonable reaction rate. However, high temperatures can also favor the formation of a statistical distribution of products. The effect of pressure on the equilibrium is generally minimal for these gas-phase reactions.

Catalysis: While halogen exchange reactions in boron trihalides can occur thermally, the use of catalysts to promote the reaction at lower temperatures and with greater selectivity is an area of active investigation. Lewis acids and other catalytic surfaces could potentially lower the activation energy for the formation of the bridged intermediates, thereby influencing the reaction rate and product distribution.

Flow Chemistry: The application of continuous flow reactors offers a promising approach for optimizing the synthesis of this compound. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. By carefully controlling these parameters, it may be possible to favor the kinetic product or to continuously remove the desired product from the reaction mixture, thereby shifting the equilibrium and enhancing the yield.

Cryogenic Purification: The purification of BClF₂ often relies on fractional condensation or distillation at low temperatures. Due to the close boiling points of the mixed boron halides, this is a non-trivial process that requires carefully controlled cryogenic conditions.

Table 2: Boiling Points of Mixed Boron Halides

CompoundBoiling Point (°C)
BF₃-99.9
BClF₂-45 to -43
BCl₂F11.7
BCl₃12.5

In Situ Generation and Immediate Reactivity Studies of this compound

Given the challenges associated with the isolation and storage of pure this compound, its in-situ generation for immediate use in subsequent reactions is a highly attractive strategy. This approach avoids the difficult purification steps and allows for the direct utilization of the reactive BClF₂ as it is formed.

In Situ Generation Methods: this compound can be generated in-situ by the controlled mixing of BCl₃ and a suitable fluorinating agent in the reaction vessel containing the desired substrate. The choice of fluorinating agent and reaction conditions can be tailored to control the rate of BClF₂ formation.

Reactivity as a Lewis Acid: this compound is a potent Lewis acid, and its reactivity is expected to be intermediate between that of BF₃ and BCl₃. researchgate.net The presence of both chlorine and fluorine atoms on the boron center modulates its electronic properties and steric profile, leading to unique reactivity patterns. It can be used to catalyze a variety of organic transformations, including Friedel-Crafts reactions, aldol (B89426) condensations, and Diels-Alder reactions. acs.org

Trapping with Lewis Bases: The in-situ generated BClF₂ can be trapped with various Lewis bases to form stable adducts. semanticscholar.org This technique is not only useful for confirming the formation of BClF₂ but also provides a means to handle and store it in a more stable form. The reactivity of these adducts can then be explored in subsequent chemical transformations.

Spectroscopic Monitoring: In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring the formation of BClF₂ and its subsequent reactions in real-time. By observing the changes in the ¹¹B and ¹⁹F NMR spectra, researchers can gain insights into the reaction kinetics, identify intermediates, and determine the product distribution.

Quantum Chemical and Computational Investigations of Chlorodifluoroborane

Theoretical Frameworks for Electronic Structure Analysis of BClF₂

The electronic structure of chlorodifluoroborane has been investigated using a variety of computational methods that provide insight into its bonding and reactivity. journals.co.zaaqa.org.ar Both semi-empirical and ab initio molecular orbital theories have been employed to understand the arrangement of electrons and the nature of the chemical bonds within the molecule. journals.co.za Semi-empirical methods, such as CNDO (Complete Neglect of Differential Overlap), offer a computationally less intensive approach, while ab initio methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, first-principles description of the electronic system. journals.co.zadiva-portal.orgacs.org

Density Functional Theory (DFT) has also emerged as a powerful tool for studying boron halides. aqa.org.arresearchgate.net Functionals like B3LYP are commonly used to incorporate electron correlation effects at a manageable computational cost, offering a balance between accuracy and efficiency. aqa.org.arorientjchem.org These theoretical frameworks allow for the calculation of various molecular properties, such as optimized geometries, energies, and atomic charges, which are crucial for interpreting the molecule's behavior. journals.co.zaacs.org The analysis is often complemented by topological methods like the Electron Localization Function (ELF), which helps to characterize the nature of the chemical bonds, distinguishing between covalent and ionic contributions. researchgate.net

Ab Initio and Density Functional Theory (DFT) Approaches to Molecular Bonding and Geometry in BClF₂

Computational studies have focused on optimizing the molecular geometry to find the lowest energy structure, which corresponds to the most stable arrangement of the atoms. These calculations involve minimizing the total molecular energy with respect to the bond lengths and angles. journals.co.za For BClF₂, various levels of theory and basis sets, from semi-empirical CNDO to ab initio RHF/4-31G, have been used to predict its geometric parameters. journals.co.za While semi-empirical methods have shown some deviation, ab initio calculations generally provide results that align well with available experimental data. journals.co.za For instance, calculations at the RHF/4-31G level have been performed to determine the B-F and B-Cl bond lengths and the F-B-F and F-B-Cl bond angles. journals.co.za The choice of the basis set, which describes the atomic orbitals, and the inclusion of electron correlation are critical for achieving high accuracy in these predictions. journals.co.zarsc.org

Below is a table summarizing representative computational data for the geometry of BClF₂.

ParameterMethodCalculated ValueExperimental Value
r(B-Cl)CNDO/2-3R180.7 pmData varies by source, used here for comparison of theoretical methods. journals.co.za
r(B-F)CNDO/2-3R144.9 pm
∠(F-B-F)CNDO/2-3R117.5°
∠(Cl-B-F)CNDO/2-3R121.25°

Computational Prediction of Spectroscopic Signatures for this compound (e.g., Vibrational Frequencies, Ionization Potentials)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can be compared with experimental measurements. Key predicted signatures include vibrational frequencies and ionization potentials.

Vibrational Frequencies: Theoretical calculations, often using DFT and ab initio methods, can predict the infrared (IR) and Raman spectra of BClF₂ by calculating its normal modes of vibration. orientjchem.org These calculations yield a set of vibrational frequencies, each corresponding to a specific atomic motion, such as stretching or bending of the B-F and B-Cl bonds. While unscaled theoretical frequencies often show systematic deviations from experimental values, applying a scaling factor can bring them into closer agreement. ijcce.ac.ir These predicted spectra are invaluable for interpreting experimental data and assigning specific spectral bands to their corresponding molecular vibrations.

Ionization Potentials: The ionization potential, the energy required to remove an electron from a molecule, is another critical property that can be computed. Theoretical methods can calculate vertical ionization energies, which correspond to the removal of an electron without a change in molecular geometry. nist.gov The NIST Chemistry WebBook lists an experimental ionization potential for BClF₂ of 12.7 ± 0.1 eV. nist.gov Computational studies on related boron halides support the analysis of electronic structure and bonding through the calculation of ionization potentials and electron affinities. aqa.org.arrsc.org

The table below presents notable predicted and experimental spectroscopic data for BClF₂.

Spectroscopic PropertyValueSource/Method
Ionization Potential12.7 ± 0.1 eVExperimental nist.gov
Vibrational FrequenciesNot explicitly found in search resultsTypically calculated via DFT/ab initio methods

Molecular Dynamics Simulations and Intermolecular Interactions of BClF₂

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided search results, the principles of such simulations are applicable. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular forces. nist.gov For a molecule like BClF₂, MD could be used to study its behavior in the liquid or gas phase, including interactions between BClF₂ molecules.

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of BClF₂. These interactions are primarily governed by electrostatic forces, including dipole-dipole interactions and van der Waals forces. researchgate.net Computational methods like DFT and ab initio calculations are well-suited to quantify these forces. researchgate.netrwth-aachen.de For instance, studies on the adducts of related boron trihalides (like BF₃) with Lewis bases investigate the nature of the donor-acceptor bond and the energetics of complex formation. acs.org These studies calculate interaction energies, often corrected for basis set superposition error (BSSE), to determine the strength of the intermolecular bond. acs.orgnih.gov Such computational approaches could be directly applied to BClF₂ to model its interactions with itself (dimerization) or with other molecules, such as solvents or reactants.

Predictive Models for Reactivity and Thermochemical Parameters of BClF₂ and its Adducts

Computational models are essential for predicting the reactivity and thermochemical properties of this compound and its adducts. As a Lewis acid, BClF₂'s reactivity is centered on the electron-deficient boron atom. The relative Lewis acidity of boron halides (BF₃ < BCl₃ < BBr₃) is a classic topic in inorganic chemistry, and theoretical studies have provided significant insights. aqa.org.ardiva-portal.org This trend is explained not just by electronegativity, but by factors including the energy required to reorganize the planar BX₃ molecule into a pyramidal geometry upon forming an adduct, and the charge transfer between the Lewis base and the boron halide. diva-portal.org

Predictive models, using ab initio (like MP2) and DFT calculations, can quantify these effects for BClF₂. diva-portal.orgorientjchem.org Key thermochemical parameters that can be calculated include:

Enthalpy of Formation (ΔHf°): The standard enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

Lewis Acidity: Often evaluated by calculating the interaction energy with a standard Lewis base (e.g., ammonia (B1221849), NH₃). diva-portal.orgacs.org The energy released upon forming the BClF₂-base adduct is a direct measure of its acid strength.

Fluoride (B91410) Ion Affinity (FIA): The enthalpy change for the reaction BClF₂ + F⁻ → BClF₃⁻, which provides another scale for Lewis acidity.

Calculations on the adducts of BF₃ and BCl₃ with ammonia have shown that the formation of the BCl₃ adduct is energetically more favorable than the BF₃ adduct, consistent with experimental observations of Lewis acidity. diva-portal.org Similar computational approaches can be applied to BClF₂ to predict its place in the reactivity series and to calculate the stability and structure of its various adducts. journals.co.zalibretexts.org

The table below lists key thermochemical data relevant to BClF₂.

ParameterDescriptionRelevance
Enthalpy of FormationEnergy change upon formation from elements.Fundamental measure of stability. nist.gov
Interaction Energy with Lewis BasesEnergy released upon forming an adduct (e.g., with NH₃).Quantifies Lewis acid strength. diva-portal.orgacs.org
Total Bond EnergyEnergy required to break all bonds in one mole of BClF₂.Indicates overall molecular stability. guidechem.com

Advanced Spectroscopic Characterization Techniques for Chlorodifluoroborane

High-Resolution Rotational Spectroscopy for Gas-Phase Structural Elucidation of BClF₂

High-resolution rotational spectroscopy, particularly microwave spectroscopy, is a premier technique for determining the precise geometric structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, one can extract highly accurate rotational constants. These constants are inversely related to the molecule's moments of inertia, from which bond lengths and bond angles can be derived with exceptional precision.

For chlorodifluoroborane, which is an asymmetric top molecule, three principal moments of inertia (Iₐ, Iₑ, Iₐ) and their corresponding rotational constants (A, B, C) are required to define its rotational behavior. Experimental studies of the microwave spectrum of BClF₂ have yielded these constants, confirming its planar structure and C₂ᵥ symmetry. The planarity is confirmed by the inertial defect, which is close to zero.

The precise structural parameters derived from these constants provide definitive evidence of the molecule's geometry. The B-Cl and B-F bond lengths, as well as the F-B-F and F-B-Cl bond angles, have been determined from the analysis of the rotational spectra of various isotopologues of the molecule.

Table 1: Experimental Rotational Constants for this compound (BClF₂)
ParameterValue (cm⁻¹)
A0.34855
B0.15697
C0.10806

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database, referencing a 1977 study by Kroto and Maier. nist.gov

Vibrational Spectroscopic Studies (Infrared and Raman) for Molecular Mode Assignment in BClF₂

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. cardiff.ac.uk These methods are used to identify the characteristic frequencies of bond stretching, bending, and other internal motions, which act as a molecular fingerprint.

A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). As a planar four-atom molecule, BClF₂ has 3(4) - 6 = 6 fundamental vibrational modes. Based on its C₂ᵥ symmetry, these modes can be classified into different symmetry species, which determines their activity in IR and Raman spectroscopy. The selection rules are different for the two techniques, making them complementary; vibrations that are strong in the Raman spectrum may be weak or forbidden in the IR spectrum, and vice versa. jmaterenvironsci.com

Table 2: Predicted Fundamental Vibrational Modes for BClF₂
ModeSymmetryDescriptionExpected IR ActivityExpected Raman Activity
ν₁A₁B-F Symmetric StretchActiveActive (Polarized)
ν₂A₁B-Cl StretchActiveActive (Polarized)
ν₃A₁F-B-F Scissoring (Bend)ActiveActive (Polarized)
ν₄B₁Out-of-Plane BendActiveActive (Depolarized)
ν₅B₂B-F Asymmetric StretchActiveActive (Depolarized)
ν₆B₂In-Plane RockActiveActive (Depolarized)

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Boron, Chlorine, and Fluorine Nuclei in BClF₂

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For BClF₂, NMR analysis of the ¹¹B, ¹⁹F, and ³⁵Cl/³⁷Cl nuclei would provide valuable structural information. Although specific experimental NMR data for BClF₂ is not widely published, the expected spectral features can be predicted based on the properties of these nuclei.

¹¹B NMR: Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, ~80% natural abundance) and ¹⁰B (spin I = 3, ~20% abundance). The ¹¹B nucleus is more commonly studied due to its higher sensitivity and smaller nuclear quadrupole moment. nih.gov In BClF₂, the boron atom is in a single chemical environment, and its spectrum would be expected to show a single resonance. This resonance would be split into a triplet by coupling to the two equivalent ¹⁹F nuclei (spin I = 1/2). The chemical shift would be indicative of a three-coordinate boron atom bonded to electronegative halogens. data.gov

¹⁹F NMR: Fluorine has only one naturally occurring isotope, ¹⁹F, which has a spin of I = 1/2 and is highly sensitive in NMR experiments. The ¹⁹F NMR spectrum of BClF₂ would be expected to show a single resonance for the two equivalent fluorine atoms. This signal would be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I = 3/2). A smaller, broader septet might also be observed from molecules containing the ¹⁰B isotope (I = 3).

³⁵Cl/³⁷Cl NMR: Both stable isotopes of chlorine are NMR-active, but they are quadrupolar nuclei (I = 3/2). This property leads to very rapid nuclear relaxation and, consequently, extremely broad resonance signals, making them difficult to observe with high resolution.

Mass Spectrometric Investigations of Fragmentation Pathways and Isotopic Distributions of BClF₂

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through the analysis of fragment ions, can be used to deduce its structure.

The mass spectrum of BClF₂ would be characterized by a complex molecular ion region due to the natural isotopic abundances of both boron and chlorine.

Boron Isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%)

Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%)

This combination results in a distinctive pattern for any boron- and chlorine-containing ion. The molecular ion, [BClF₂]⁺, would appear as a cluster of peaks. The most abundant peak would correspond to the isotopologue containing ¹¹B and ³⁵Cl (¹¹B³⁵Cl¹⁹F₂⁺), with a monoisotopic mass of approximately 84.0 u. Other peaks in the cluster would correspond to combinations like ¹⁰B³⁵Cl¹⁹F₂⁺, ¹¹B³⁷Cl¹⁹F₂⁺, and ¹⁰B³⁷Cl¹⁹F₂⁺.

Upon electron ionization, the molecular ion can undergo fragmentation, breaking into smaller charged fragments and neutral radicals. The charged fragments are detected, providing clues to the molecular structure.

Table 3: Predicted Fragmentation Pathways and Isotopic Information for BClF₂
IonDescriptionMonoisotopic m/z (for ¹¹B, ³⁵Cl)Key Isotopic Features
[BClF₂]⁺Molecular Ion84.0Complex cluster due to B and Cl isotopes
[BClF]⁺Loss of a fluorine radical (·F)65.0Shows characteristic B and Cl isotope patterns
[BF₂]⁺Loss of a chlorine radical (·Cl)49.0Shows characteristic ¹⁰B/¹¹B isotope pattern
[BCl]⁺Loss of two fluorine radicals (2 ·F)46.0Shows characteristic B and Cl isotope patterns

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions in BClF₂

Electronic spectroscopy, typically using ultraviolet (UV) and visible light, investigates the transitions of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The energy of the absorbed light corresponds to the energy gap between these electronic states.

This compound is a saturated molecule, meaning it lacks π (pi) bonds. Its electrons are located in either σ (sigma) bonding orbitals or non-bonding lone pair (n) orbitals on the fluorine and chlorine atoms. The possible electronic transitions are therefore from these orbitals to anti-bonding sigma orbitals (σ). The primary transitions available are n → σ and σ → σ*.

Both of these transition types require a significant amount of energy. The energy corresponds to light in the high-energy vacuum ultraviolet (VUV) region of the electromagnetic spectrum, with wavelengths typically below 200 nm. Consequently, this compound is not expected to absorb light in the standard near-UV (200-400 nm) or visible (400-800 nm) ranges and is therefore colorless. No electronic absorption or emission spectra have been reported for BClF₂ in the conventional UV-Vis region.

Reactivity Profiles and Mechanistic Insights of Chlorodifluoroborane

Lewis Acidity and Coordination Behavior of BClF₂ with Electron-Pair Donors

Chlorodifluoroborane (BClF₂) is a potent Lewis acid, a characteristic stemming from the electron-deficient nature of its central boron atom. Lewis acids are defined as species that can accept a pair of electrons, and they typically have a vacant orbital to accommodate the incoming electrons. testbook.com In BClF₂, the boron atom is sp² hybridized, leaving a vacant 2p orbital perpendicular to the trigonal planar structure of the molecule. smolecule.com The strength of its Lewis acidity is significantly influenced by the nature of the halogen substituents.

The acidity of boron halides follows a trend that is counterintuitive to simple electronegativity arguments. While fluorine is the most electronegative halogen, boron trifluoride (BF₃) is a weaker Lewis acid than boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). This is explained by the concept of back-bonding, where the non-bonding p-orbital electrons on the halogens donate electron density to the vacant p-orbital of the boron atom. quora.com This pπ-pπ interaction is most effective between boron and fluorine due to the similar size and energy of their 2p orbitals. testbook.com

In this compound, the presence of one chlorine atom alongside two fluorine atoms enhances its Lewis acidity compared to BF₃. testbook.com The 3p orbital of chlorine is larger and less energetically matched with the boron 2p orbital, resulting in a less effective π-overlap and weaker back-donation compared to the fluorine atoms. testbook.comquora.com This leaves the boron center in BClF₂ more electron-deficient and thus a stronger electron-pair acceptor than in BF₃.

This pronounced Lewis acidity dictates the coordination behavior of BClF₂. It readily reacts with electron-pair donors (Lewis bases) to form stable coordination compounds, often called adducts. smolecule.comgoogle.com In these reactions, the Lewis base donates a pair of electrons to the boron atom, forming a coordinate covalent bond. numberanalytics.com Common electron-pair donors include molecules with lone pairs on nitrogen, oxygen, or other heteroatoms. For instance, BClF₂ can react with amines to form boron-nitrogen compounds, which are valuable synthetic intermediates. smolecule.com The formation of these adducts involves a change in the geometry at the boron center from trigonal planar to tetrahedral.

Table 1: Comparison of Lewis Acidity in Boron Halides This table provides a qualitative comparison of Lewis acidity among selected boron halides based on the principle of pπ-pπ back-bonding.

Compound Formula Dominant Back-Bonding Orbitals Relative Lewis Acidity
Boron Trifluoride BF₃ B(2p) - F(2p) Weaker
This compound BClF₂ B(2p) - F(2p) and B(2p) - Cl(3p) Intermediate
Dichlorofluoroborane BCl₂F B(2p) - F(2p) and B(2p) - Cl(3p) Stronger
Boron Trichloride BCl₃ B(2p) - Cl(3p) Strongest

Detailed Studies of Halogen Exchange Reactions Involving this compound

Halogen exchange, or scrambling, is a characteristic reaction of mixed boron halides, and this compound is no exception. smolecule.com These reactions involve the redistribution of halogen atoms among boron centers to achieve a thermodynamic equilibrium mixture of all possible boron trihalide species. For a system containing boron, chlorine, and fluorine, an equilibrium will be established between BF₃, BClF₂, BCl₂F, and BCl₃.

A classic example of such a redistribution is the reaction between boron trifluoride (BF₃) and boron trichloride (BCl₃), which produces both this compound (BClF₂) and dichlorofluoroborane (BCl₂F). The reaction can be represented as:

2 BF₃ + BCl₃ ⇌ 3 BClF₂ BF₃ + 2 BCl₃ ⇌ 3 BCl₂F

These exchange reactions are thought to proceed through a dimeric, four-centered transition state involving halogen bridges. In this mechanism, two monomeric boron halide molecules associate, allowing for the concerted exchange of halogen atoms before the dimer dissociates. The process is reversible and can be initiated by heating a mixture of different boron trihalides.

Similar scrambling reactions can occur when a source of one halogen is introduced to a boron compound containing another. For example, the reaction of dichloronitrobenzene with potassium fluoride (B91410) (a "Halex" reaction) is a well-known industrial process for producing fluorinated aromatics. scientificupdate.com While this specific example involves an aromatic substrate, the underlying principle of halogen exchange is fundamental. In the context of BClF₂, it can be both a product of exchange from BF₃ and BCl₃, or a reactant that further scrambles to form other mixed halides. nist.gov The study of these equilibria is crucial for understanding the speciation and reactivity of boron halide mixtures in chemical processes.

Role of BClF₂ in Electrophilic Borylation and Related Transformations

Due to its significant Lewis acidity, this compound can function as an electrophile in various chemical transformations. Electrophilic borylation is a reaction where a boron-containing group is introduced into a molecule by attacking a nucleophilic center. The electron-deficient boron atom in BClF₂ is a prime candidate for such electrophilic behavior.

In these reactions, BClF₂ would accept electron density from a nucleophilic substrate, such as an alkene, alkyne, or an electron-rich aromatic ring. The reaction with an alkene, for instance, would proceed via an addition mechanism. The π-bond of the alkene acts as the nucleophile, attacking the electrophilic boron atom. This would typically form a carbocationic intermediate which is then captured by the displaced chloride ion, although concerted mechanisms are also possible. This process results in the addition of a boron group (-BF₂) and a chlorine atom across the double bond.

While specific, documented examples of BClF₂ in electrophilic borylation are not widespread in readily available literature, its reactivity can be inferred from related systems. Boron trihalides are well-known to mediate reactions with unsaturated compounds. libretexts.org For example, boron-based Lewis acids are used to activate carbonyl compounds in aldol (B89426) reactions by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com By analogy, BClF₂ could activate substrates towards nucleophilic attack or participate directly as the electrophile, leading to the incorporation of the difluoroboryl (-BF₂) moiety into organic molecules.

Catalytic Function and Mechanistic Pathways of BClF₂-Mediated Reactions

The strong Lewis acidic character of this compound makes it a potential catalyst for a variety of organic reactions. Lewis acid catalysis typically involves the activation of a substrate by the coordination of the catalyst, which makes the substrate more susceptible to a subsequent transformation. Given that BClF₂ is a stronger Lewis acid than BF₃, it could theoretically serve as a more effective catalyst in reactions where BF₃ is commonly employed. testbook.comquora.com

A general mechanistic pathway for BClF₂-mediated catalysis would involve an initial, reversible coordination of the BClF₂ molecule to a Lewis basic site on a substrate (e.g., the oxygen of a carbonyl group or an ether). This coordination withdraws electron density from the substrate, activating it for the key bond-forming or bond-breaking step. For example, in a Friedel-Crafts-type reaction, coordination to an acyl halide would enhance the electrophilicity of the carbonyl carbon, facilitating its attack by an aromatic ring.

An analogous process is seen in the BF₃·OEt₂-mediated synthesis of difluoroboron complexes from β-keto nitriles, where the boron compound serves as both a Lewis acid catalyst and a source of BF₂. researchgate.net A similar catalytic role can be envisioned for BClF₂. After the catalytic cycle is complete, the BClF₂ would be regenerated, allowing it to participate in further catalytic turnovers. The efficiency of such a process would depend on the relative stability of the BClF₂-substrate adduct and the ease of catalyst turnover.

Reactions of this compound with Organometallic and Main Group Reagents

This compound reacts with a range of organometallic and main group reagents, primarily driven by its electrophilicity and the reactivity of the boron-halogen bonds.

Reactions with Main Group Reagents: Main group reagents, particularly those containing Lewis basic sites, readily form adducts with BClF₂. A key example is its reaction with amines (compounds containing nitrogen from Group 15), which act as electron-pair donors to form stable boron-nitrogen coordination compounds. smolecule.com This reactivity is fundamental to the use of boranes in synthesizing a wide array of organoboron and inorganic compounds. libretexts.orglibretexts.org The reaction proceeds via the donation of the nitrogen lone pair to the vacant p-orbital of the boron atom.

Reactions with Organometallic Reagents: Organometallic reagents, such as organolithium (R-Li) and Grignard (R-MgX) reagents, are powerful nucleophiles and bases. Their reaction with this compound typically proceeds via nucleophilic substitution at the boron center. The most likely pathway is a halogen exchange where the organic group (R⁻) displaces the chloride ion (Cl⁻), which is a better leaving group than fluoride.

R-Li + BClF₂ → R-BF₂ + LiCl

This type of reaction, specifically lithium-halogen exchange, is a common strategy in organometallic chemistry for forming new carbon-element bonds. princeton.edureddit.com The reaction provides a route to synthesize organoboranes of the type R-BF₂, which are versatile intermediates in organic synthesis, notably in cross-coupling reactions. The rate of exchange generally follows the trend I > Br > Cl, making the B-Cl bond the most probable site of reaction in BClF₂. princeton.edu

Kinetic and Thermodynamic Parameters Governing BClF₂ Transformations

The reactivity and stability of this compound are quantified by its thermodynamic and kinetic parameters. These values are essential for predicting the feasibility of reactions and understanding their mechanisms.

Thermodynamic Parameters: Thermodynamic data provides insight into the energy changes associated with the formation and reaction of BClF₂. The standard enthalpy of formation (ΔH°f) is a key value that has been determined for gaseous this compound. This parameter is crucial for calculating the enthalpy changes of reactions involving the compound.

Kinetic Parameters: Kinetic studies measure the rates of chemical reactions. For transformations involving BClF₂, kinetic analysis would provide rate constants, reaction orders, and activation energies. These parameters can be determined by monitoring the concentration of reactants or products over time, often using spectroscopic techniques like NMR. For instance, ¹¹B NMR spectroscopy is a powerful tool for identifying and quantifying boron-containing species in solution, as each type of boron compound (e.g., BClF₂, BCl₂F) has a characteristic chemical shift. acs.org While extensive kinetic data for specific reactions of BClF₂ are not broadly published, the principles of kinetic analysis used for other reactive species would apply. nih.gov

Table 2: Selected Physicochemical Parameters for this compound This table presents key thermodynamic and spectroscopic data for BClF₂.

Parameter Value Conditions Source
Standard Enthalpy of Formation (ΔH°f) - 298 K, Gas Phase nist.govresearchgate.net
¹¹B NMR Chemical Shift (δ) 20.0 ppm - acs.org

In-Depth Scientific Review of this compound Adducts Not Possible with Available Data

A comprehensive review of the coordination chemistry and adduct formation of the chemical compound this compound (BClF₂) cannot be generated at this time due to a lack of available scientific literature on the subject. Extensive searches for detailed research findings on the synthesis, structural analysis, theoretical bonding studies, and reactivity of BClF₂ adducts have yielded insufficient specific information to construct a scientifically accurate and thorough article as outlined.

While the broader field of boron halide Lewis acid-base chemistry is well-documented, with numerous studies on related compounds such as boron trifluoride (BF₃) and boron trichloride (BCl₃), specific research focusing solely on this compound is not readily accessible. The performed searches did not locate dedicated studies detailing the synthesis and characterization of Lewis acid-base adducts with BClF₂, nor were there any publicly available X-ray crystallography reports on such coordination complexes. Consequently, the creation of data tables with structural parameters like bond lengths and angles is not feasible.

Furthermore, the search for theoretical studies on the nature of the boron-ligand bonding specifically in BClF₂ adducts did not return relevant computational analyses. Information regarding the reactivity and application of this compound adducts in directed synthesis is also absent from the available literature.

The general principles of Lewis acidity and adduct formation certainly apply to this compound. It is expected to act as a Lewis acid, forming coordination complexes with various Lewis bases. The electronic and steric properties of BClF₂ would be intermediate between those of BF₃ and BCl₂F, influencing the strength and nature of the resulting dative bond. However, without specific experimental or theoretical data, any discussion would be purely speculative and would not meet the requirements of a detailed, factual scientific article.

Given the strict adherence required to the specified outline and the focus exclusively on this compound, the absence of primary research and review articles on this specific compound makes it impossible to provide the requested in-depth content for the following outlined sections:

Coordination Chemistry and Adduct Formation of Chlorodifluoroborane

Reactivity and Application of Chlorodifluoroborane Adducts in Directed Synthesis

Until such research is published and becomes accessible, a comprehensive article on the coordination chemistry of this compound cannot be written.

Comparative Studies and Derivatives in Boron Halide Chemistry

Structural and Electronic Comparisons of BClF₂ with Related Mixed Halogenoboranes

The study of mixed halogenoboranes, such as chlorodifluoroborane (BClF₂), dichlorofluoroborane (BCl₂F), and bromodifluoroborane (BBrF₂), provides critical insights into the nuanced effects of halogen substitution on the geometry and electronic nature of the central boron atom. These compounds, which also include boron trifluoride (BF₃) and boron trichloride (B1173362) (BCl₃), share a trigonal planar geometry arising from the sp² hybridization of the boron atom. smolecule.com However, the progressive substitution of fluorine with heavier halogens like chlorine and bromine induces systematic changes in bond lengths and bond angles.

In BClF₂, the B-Cl and B-F bond lengths are distinct, reflecting the different covalent radii of chlorine and fluorine. Similarly, the bond angles deviate slightly from the ideal 120° of a perfect trigonal planar molecule due to the varying electrostatic repulsions and steric demands of the different halogen substituents.

Ionization potential data from mass spectrometry studies further illuminate the electronic differences. For instance, the ionization potential of BClF₂ has been reported through electron impact studies, providing a quantitative measure of the energy required to remove an electron from the molecule. nist.gov These values, when compared across the series of mixed halogenoboranes, reveal trends that correlate with the electronegativity and π-donating ability of the halogen substituents. nist.gov

Interactive Table: Structural and Electronic Data for Selected Boron Halides

CompoundFormulaMolecular Weight ( g/mol )GeometryIonization Potential (eV)
Boron trifluorideBF₃67.81Trigonal Planar15.55
This compound BClF₂ 84.261 Trigonal Planar ~12.4 - 13.0 nist.gov
DichlorofluoroboraneBCl₂F100.71Trigonal Planar11.77
Boron trichlorideBCl₃117.17Trigonal Planar11.64
BromodifluoroboraneBBrF₂128.71Trigonal Planar12.18

Note: Ionization potentials are approximate and can vary based on the experimental method.

Influence of Halogen Substitution Patterns on Reactivity and Lewis Acidity Across the BX₃ Series

The substitution of halogens on the boron atom has a profound effect on the reactivity and, most notably, the Lewis acidity of boron trihalides (BX₃). Counterintuitively, the Lewis acidity follows the trend BF₃ < BCl₃ < BBr₃ < BI₃, which is the opposite of what would be predicted based solely on the electronegativity of the halogens. chemrxiv.orgacs.org

This trend is explained by a combination of factors, with the primary one being the energy required to pyramidalize the BX₃ molecule upon forming an adduct with a Lewis base. researchgate.net While π-backbonding from the halogens to the boron center is strongest in BF₃, making the boron atom less electron-deficient, the dominant factor in determining Lewis acidity is the reorganization energy. chemrxiv.orgacs.orgresearchgate.net The strong B-F bonds and significant π-backbonding in BF₃ mean that a larger amount of energy is required to break the planarity and rehybridize the boron atom to a tetrahedral geometry upon complex formation. researchgate.net As we move down the halogen group to chlorine and bromine, the B-X bonds become weaker and π-backbonding is less effective. chemrxiv.org This results in a lower energy penalty for pyramidalization, making BCl₃ and BBr₃ stronger Lewis acids than BF₃. researchgate.net

The reactivity of mixed halogenoboranes like BClF₂ is influenced by these same principles. The presence of both fluorine and chlorine atoms imparts a unique reactivity profile. For example, BClF₂ can participate in halogen exchange reactions, where one halogen is replaced by another, providing a route to synthesize other halogenated boranes. smolecule.com Its reactivity towards nucleophiles is also a key feature, leading to the formation of various boron derivatives. smolecule.com The Lewis acidity of BClF₂ is intermediate between that of BF₃ and BCl₃, and it can be used as a catalyst in reactions such as cationic polymerization. google.com

The general reactivity of alkali and alkaline earth metals increases down their respective groups in the periodic table. savemyexams.comyoutube.comchemistrytalk.orgbyjus.com This is due to the decreasing ionization energy and weaker metallic bonding, making it easier for the atoms to lose their valence electrons. youtube.com This fundamental concept of reactivity trends helps to contextualize the behavior of the boron halides in their reactions with various substances.

Exploration of Novel Polyboron Compounds Incorporating BClF₂ Fragments

The incorporation of BClF₂ fragments into larger polyboron structures is an area of ongoing research, driven by the potential to create new materials with unique electronic and structural properties. While direct polymerization of BClF₂ is not a common route, its utility as a precursor allows for the introduction of B-Cl and B-F bonds into polyboron frameworks.

One approach involves using BClF₂ or related mixed halides in reactions that build up polyboron chains or clusters. The different reactivity of the B-Cl and B-F bonds can be exploited for selective functionalization. For instance, the B-Cl bond is generally more susceptible to nucleophilic substitution than the B-F bond, allowing for controlled chemical modifications.

Research into polyhedral boron hydrides and their derivatives provides a foundation for understanding how BClF₂ fragments could be integrated. researchgate.net The synthesis of perfunctionalized boron clusters, for example, often involves the use of boron trihalide precursors. nih.gov While much of this work has focused on homoleptic halides like BCl₃, the principles can be extended to mixed halides. The thermal decomposition of diboron (B99234) tetrahalides or boron trihalides can lead to the formation of perhalogenated boron clusters. nih.gov It is conceivable that similar processes using BClF₂ could yield mixed-halogenated polyboron clusters.

Development of Boron-Containing Ring Systems and Cages Utilizing this compound Precursors

This compound and its derivatives are valuable precursors in the synthesis of boron-containing heterocyclic and cage compounds. The reactivity of the boron-halogen bonds allows for their use in cyclization reactions to form stable ring systems.

A significant area of development is the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs), such as diboraanthracene. wikipedia.org The synthesis of these compounds often employs electrophilic borylation chemistry, utilizing boron trihalides as the borylating agent. wikipedia.org Starting with appropriate organic precursors, treatment with a Lewis acid like BBr₃ can lead to the formation of 9,10-dihalogenated-9,10-diboraanthracene. wikipedia.org Subsequent reactions can then be used to functionalize these positions. The use of a mixed halide like BClF₂ in such syntheses could provide a direct route to asymmetrically substituted diboraanthracenes, offering finer control over the electronic properties of the resulting material.

Furthermore, the development of polyhedral boron clusters, often referred to as boron cages, is a rich field of inorganic chemistry. nih.govnih.govresearchgate.net The synthesis of these three-dimensional structures can start from simple boron precursors. For example, haloaminoboranes have been used to synthesize tetraborane compounds. nih.gov The use of BClF₂ in reactions with amines could potentially lead to haloaminoborane intermediates that could then be used to construct mixed-halogenated boron cages. The ability to incorporate different halogens onto the cage framework would allow for the tuning of the cluster's properties for applications in areas like materials science and medicine. researchgate.net

Future Research Directions and Emerging Paradigms in Chlorodifluoroborane Chemistry

Advancements in Stereoselective Synthesis Methodologies Involving BClF₂

The development of stereoselective synthesis methodologies is a cornerstone of modern organic chemistry, enabling the precise construction of three-dimensional molecular architectures. While the use of boron compounds in stereoselective synthesis is well-established, particularly with chiral borane (B79455) reagents, the specific application of chlorodifluoroborane in this context represents a nascent field of inquiry. Future research is anticipated to focus on the development of chiral Lewis base adducts of BClF₂ that can serve as catalysts or reagents for stereoselective transformations.

One potential avenue of exploration is the use of BClF₂ in catalytic asymmetric aldol (B89426) reactions. By coordinating BClF₂ with a chiral ligand, it may be possible to create a chiral Lewis acid complex that can activate carbonyl compounds towards nucleophilic attack in an enantioselective manner. The electronic properties of the fluorine and chlorine atoms in BClF₂ could offer unique reactivity and selectivity profiles compared to more common boron trihalides like BF₃ or BCl₃.

Another area of interest lies in the development of BClF₂-mediated stereoselective glycosylation reactions. The formation of glycosidic bonds is a critical step in the synthesis of carbohydrates and glycoconjugates. Lewis acids are often employed to activate glycosyl donors, and the unique Lewis acidity of BClF₂ could be harnessed to control the stereochemical outcome of these reactions. Researchers may investigate the influence of BClF₂ on the formation of α- and β-glycosides, potentially leading to new and efficient methods for synthesizing complex carbohydrates.

Integration of BClF₂ in Advanced Materials Science Research

The integration of boron-containing compounds into advanced materials is a rapidly growing field, driven by the unique electronic and optical properties that boron can impart. This compound, with its specific combination of atoms, presents intriguing possibilities for the design of novel materials with applications in electronics and optics.

In the realm of electronic materials, BClF₂ could be investigated as a precursor for the chemical vapor deposition (CVD) of boron-based thin films. The incorporation of chlorine and fluorine into these films could modulate their electronic properties, such as bandgap and conductivity. Such materials might find applications in semiconductors, transparent conductive layers, or as dielectric materials in microelectronics.

In optics, the focus may turn to the synthesis of organoboron compounds derived from BClF₂ that exhibit interesting photophysical properties, such as fluorescence or phosphorescence. By reacting BClF₂ with conjugated organic molecules, it may be possible to create new dyes and luminophores. The electron-accepting nature of the boron center can lead to intramolecular charge-transfer characteristics, which are often associated with desirable optical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Development of Sustainable and Green Chemistry Approaches for BClF₂ Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the need for sustainability, efficiency, and reduced environmental impact. Future research on this compound will likely incorporate these principles in both its synthesis and its application.

Current synthetic routes to BClF₂ often rely on harsh reagents and energy-intensive conditions. A key future research direction will be the development of greener synthetic methods. This could involve exploring alternative starting materials that are more environmentally benign, using catalytic approaches to improve reaction efficiency, or developing processes that operate at lower temperatures and pressures. For instance, mechanochemical methods, which use mechanical force to drive chemical reactions, could be investigated as a solvent-free route to BClF₂.

The lifecycle of BClF₂ and its derivatives will also be a subject of study. Research into the degradation and potential recycling of BClF₂-containing materials and reagents will be crucial for minimizing their environmental footprint. Developing strategies for the recovery and reuse of BClF₂ from reaction mixtures would be a significant step towards a circular economy for this chemical.

Exploration of BClF₂ as a Reagent in New Catalytic Cycles and Transformations

The exploration of this compound in novel catalytic cycles is a promising frontier for expanding its utility in synthetic chemistry. While Lewis acid catalysis is a well-established field, the unique properties of BClF₂ may enable previously inaccessible transformations.

One area of investigation could be its use in frustratred Lewis pair (FLP) chemistry. FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct, can activate a wide range of small molecules. The specific steric and electronic profile of BClF₂ might make it an ideal Lewis acid component in new FLP systems for applications in hydrogenation, carbon dioxide capture, and other challenging transformations.

Another avenue for research is the development of BClF₂-catalyzed C-H activation reactions. The direct functionalization of C-H bonds is a highly sought-after goal in organic synthesis as it offers a more atom-economical way to construct complex molecules. BClF₂ could potentially act as a catalyst or co-catalyst in systems designed to activate C-H bonds, leading to new methods for C-C and C-heteroatom bond formation.

Furthermore, the role of BClF₂ in polymerization catalysis could be explored. Its Lewis acidity could be used to initiate the polymerization of various monomers, such as olefins or cyclic ethers. The resulting polymers may possess unique properties due to the influence of the BClF₂ initiator or catalyst. Research in this area would involve studying the kinetics and mechanism of these polymerization reactions and characterizing the properties of the resulting materials.

Application of Machine Learning and Artificial Intelligence in Predicting BClF₂ Reactivity and Properties

The intersection of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can be applied to predict the reactivity and properties of molecules like this compound, accelerating the pace of discovery.

One of the primary applications of ML in this context would be the development of predictive models for the reactivity of BClF₂ in various chemical reactions. By training algorithms on existing experimental and computational data, it would be possible to create models that can accurately predict the outcome of a reaction, including yield and selectivity, under different conditions. This would allow researchers to screen a large number of potential reactions in silico, saving time and resources.

AI could also be used to design new chiral ligands for BClF₂-mediated stereoselective synthesis. By using generative models, computers could propose novel ligand structures that are predicted to have high efficacy for a specific transformation. These computationally designed ligands could then be synthesized and tested experimentally, streamlining the development of new catalytic systems.

Another potential application is the use of ML to predict the material properties of BClF₂-containing compounds. For example, algorithms could be trained to predict the electronic bandgap, ionic conductivity, or photophysical properties of materials derived from BClF₂. This would enable the computational design of new materials with tailored properties for specific applications in electronics and optics. The table below outlines potential research targets for ML-driven prediction in BClF₂ chemistry.

Research TargetPredicted PropertyPotential Application
Catalytic ReactionsReaction Yield, EnantioselectivityOptimization of stereoselective synthesis
Chiral LigandsBinding Affinity, Stereochemical OutcomeDesign of new asymmetric catalysts
BClF₂-based MaterialsElectronic Bandgap, Fluorescence WavelengthDiscovery of novel electronic and optical materials

By leveraging the power of machine learning and artificial intelligence, researchers can gain deeper insights into the complex chemistry of this compound and accelerate the development of its future applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of chlorodifluoroborane to ensure reproducibility, and what experimental parameters are critical?

  • Methodology : Follow a factorial design approach to test variables like reaction temperature, precursor ratios (e.g., BF₃ vs. Cl sources), and solvent systems. Use iterative trials with control groups to isolate optimal conditions . Document procedures rigorously, including purity validation of reactants and characterization of intermediates (e.g., NMR, IR spectroscopy) .
  • Data Presentation : Tabulate results as follows:

Variable TestedOptimal RangeYield (%)Purity (GC-MS)
Temperature-30°C to 0°C78–85≥98%
SolventDry ether82–90≥99%

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s molecular structure?

  • Approach : Combine experimental techniques (e.g., <sup>19</sup>F NMR for fluorine environments, Raman spectroscopy for B-Cl stretching modes) with density functional theory (DFT) simulations to validate bond angles and electronic configurations . Cross-reference data with crystallographic databases for known boron halides.
  • Critical Step : Ensure instrument calibration using standards like BF₃·OEt₂ to avoid artifacts in spectral interpretation .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

  • Experimental Design : Conduct accelerated stability studies under varying temperatures (-20°C to 25°C) and humidity levels. Monitor decomposition via gas chromatography-mass spectrometry (GC-MS) and track formation of byproducts like BF₃ or HCl .
  • Key Insight : Use inert-atmosphere gloveboxes for sample handling to minimize moisture-induced degradation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound be resolved?

  • Methodology : Perform a meta-analysis of existing literature, focusing on discrepancies in calorimetric vs. computational values. Replicate key experiments using high-purity reagents and standardized protocols .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess inter-study variability. Publish raw datasets in supplementary materials to enable peer validation .

Q. What mechanistic insights explain this compound’s reactivity in Lewis acid-catalyzed reactions?

  • Research Framework : Use kinetic isotope effects (KIE) and <sup>11</sup>B NMR to track boron’s coordination geometry during catalysis. Compare with analogous systems (e.g., BCl₃) to isolate electronic vs. steric influences .
  • Theoretical Link : Align findings with Marcus theory or frontier molecular orbital (FMO) models to explain activation barriers .

Q. How can AI-driven simulations improve the prediction of this compound’s behavior in novel reaction environments?

  • Innovative Approach : Train machine learning models on existing thermodynamic and kinetic data (e.g., reaction rates, solvent effects) to predict outcomes in untested systems. Validate predictions via microfluidic reactor trials .
  • Example Workflow :

     Data Collection → Feature Engineering (e.g., polarity indices, temperature) → Model Training (Neural Networks) → Experimental Validation  

Q. What strategies mitigate experimental biases when studying this compound’s decomposition pathways?

  • Bias Mitigation : Implement double-blind testing for data collection and analysis. Use control groups with inert atmospheres and replicate experiments across independent labs .
  • Ethical Consideration : Adhere to CRDC guidelines for chemical engineering design (e.g., RDF2050108 for process simulation) to ensure methodological transparency .

Methodological Notes

  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including supplementary files detailing synthetic protocols and characterization data .
  • Interdisciplinary Links : Connect findings to broader frameworks (e.g., atmospheric chemistry for environmental impact studies ) or materials science for applications in boron-based polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.